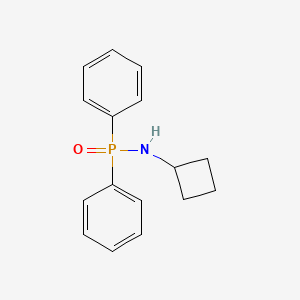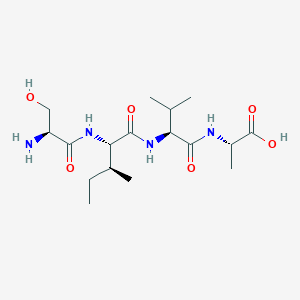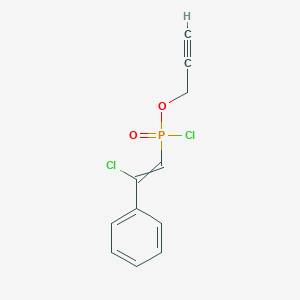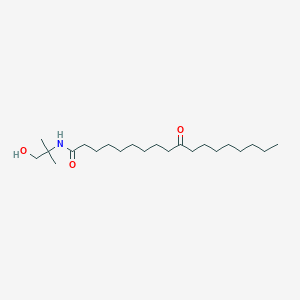
Ethanediamide, N,N'-bis(2-mercaptophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N,N’-bis(2-mercaptophenyl)- is a chemical compound with the molecular formula C14H12N2O2S2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two mercaptophenyl groups attached to an ethanediamide backbone, which imparts distinct chemical reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-bis(2-mercaptophenyl)- can be synthesized through a series of chemical reactions. One common method involves the reaction of ethanediamide with 2-mercaptophenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of ethanediamide, N,N’-bis(2-mercaptophenyl)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N,N’-bis(2-mercaptophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanediamide derivatives.
Aplicaciones Científicas De Investigación
Ethanediamide, N,N’-bis(2-mercaptophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of ethanediamide, N,N’-bis(2-mercaptophenyl)- involves its interaction with molecular targets through the mercapto groups. These groups can form covalent bonds with metal ions or reactive sites on proteins, leading to inhibition or modulation of biological pathways. The compound’s ability to chelate metal ions makes it effective in various applications, including metal ion detection and removal .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-ethylphenyl)ethanediamide
- N,N’-Bis(2-ethoxyphenyl)ethanediamide
- N,N’-Bis(2-phenylethyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis(2-mercaptophenyl)- is unique due to the presence of mercapto groups, which impart distinct chemical reactivity and functionality. This makes it particularly valuable in applications requiring strong metal-binding properties and specific reactivity towards biological targets .
Propiedades
Número CAS |
820991-62-6 |
|---|---|
Fórmula molecular |
C14H12N2O2S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N,N'-bis(2-sulfanylphenyl)oxamide |
InChI |
InChI=1S/C14H12N2O2S2/c17-13(15-9-5-1-3-7-11(9)19)14(18)16-10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) |
Clave InChI |
DBDBYDJYXAPJQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)





![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)





